molecular formula C18H31F6N3O4S2 B3028934 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 404001-48-5

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No. B3028934
CAS RN: 404001-48-5
M. Wt: 531.6 g/mol
InChI Key: RJCNRVFKCLDBEC-UHFFFAOYSA-N
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Description

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid (IL) that has been studied for its potential applications in various fields due to its unique properties. The structure of this IL is characterized by a long alkyl chain attached to an imidazolium ring, paired with a bis(trifluoromethylsulfonyl)imide anion. This combination of hydrophobic and hydrophilic parts within the same molecule contributes to its versatile behavior in different environments.

Synthesis Analysis

The synthesis of this compound is not directly described in the provided papers. However, similar ILs are typically synthesized by quaternization of the corresponding imidazole with an appropriate alkylating agent, followed by anion exchange to introduce the bis(trifluoromethylsulfonyl)imide anion .

Molecular Structure Analysis

The molecular structure of this compound is closely related to the structures of other imidazolium-based ILs. For example, the crystal structures of 1,3-dimethylimidazolium and 1,2,3-triethylimidazolium bis(trifluoromethanesulfonyl)imide have been characterized, revealing different anion conformations and cation-anion interactions that influence the physical properties of these ILs . The surface structure of similar ILs has been studied using high-resolution Rutherford backscattering spectroscopy, indicating preferential molecular orientations at the surface .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, ILs are known for their chemical stability, which allows them to be used in a variety of chemical processes without undergoing significant degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been explored in several studies. Its lubrication properties have been tested, showing excellent tribological behavior as a neat lubricant and as an additive in polar oils . The physical properties of similar ILs have been reported, including phase-transition temperatures, densities, viscosities, and conductivities, which are relevant for understanding the behavior of this compound . Additionally, the liquid structure of related ILs has been investigated using techniques like large-angle X-ray scattering and NMR, providing insights into the intermolecular interactions and conformations of the ions .

Scientific Research Applications

Wettability and Corrosion on Steel and PVD Coatings

Research by Blanco et al. (2016) examined the wettability and corrosion behavior of 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on AISI 52100 steel and PVD coatings like TiN, CrN, and ZrN. Their study found that this ionic liquid exhibited high contact angles and surface tensions, indicative of hydrophobic (non-polar) systems. This behavior suggests potential applications in coatings where hydrophobicity is desired (Blanco et al., 2016).

Interaction with Beta-Cyclodextrin

He et al. (2009) reported on the interaction between this compound and beta-cyclodextrin. Their findings confirmed that the alkyl side chain of the imidazolium ring, rather than the ring itself, enters the cavity of beta-cyclodextrin. This interaction pattern is important for understanding the molecular behavior in systems involving these compounds (He et al., 2009).

Lubrication Properties

A study by Battez et al. (2018) explored the lubrication properties of this compound. They tested it as a neat lubricant and as an additive in a polar oil, finding that it showed excellent tribological behavior and antiwear performance, especially at higher temperatures. This suggests potential applications in lubrication technology (Battez et al., 2018).

Tribochemical Decomposition on Steel Surfaces

Lu et al. (2009) investigated the tribological properties and decomposition process of this compound on steel surfaces. They observed that this ionic liquid provided better tribological properties than synthetic hydrocarbon oil under vacuum conditions. The study also noted the formation of a tribofilm composed of FeF2 and FeS, which has implications for surface engineering and lubrication (Lu et al., 2009).

Safety and Hazards

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Future Directions

Ionic liquids like 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide are being targeted for applications in next-generation low-power electronics and optoelectronic devices . They are also being studied for their potential use in battery materials .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-dodecyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h14-16H,3-13H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCNRVFKCLDBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047917
Record name 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404001-48-5
Record name 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
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Record name 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide suitable for use as a lubricant?

A: this compound, often shortened to [C12mim][NTf2], demonstrates promising lubrication properties in silica/silicon systems. Studies indicate that its long alkyl chain plays a crucial role in its lubrication efficacy. Specifically, the length of the alkyl chain impacts the critical minimum film thickness (h0 EHL) at which a transition from elastohydrodynamic lubrication (full film) to mixed lubrication occurs. Longer chains, as seen in [C12mim][NTf2] compared to shorter chain ionic liquids, lead to higher critical h0 EHL values, suggesting superior lubrication properties and a delayed onset of surface damage. []

Q2: How does the structure of this compound influence its interaction with β-cyclodextrin?

A: Research suggests that the long alkyl chain of [C12mim][NTf2] is key to its interaction with β-cyclodextrin. While the imidazolium ring itself doesn't enter the β-cyclodextrin cavity, the alkyl side chain does. Interestingly, in the case of [C12mim][NTf2], both the cation (with its long alkyl chain) and the anion exhibit a strong interaction with β-cyclodextrin simultaneously. This differs from shorter chain ionic liquids where typically only one component interacts strongly with the β-cyclodextrin cavity. []

Q3: What unique characteristics of this compound make it valuable in material science, particularly in polymer blends?

A: [C12mim][NTf2] exhibits significant potential as a compatibilizer in polymer blends, as demonstrated in its use with polybutylene succinate (PBS) and rice starch (RS). The incorporation of [C12mim][NTf2] leads to improved flexibility and tensile strength in PBS/RS blends. This enhancement is attributed to the ionic liquid's ability to foster intermolecular interactions between PBS and RS, specifically ion-dipole forces and hydrophobic-hydrophobic interactions. Furthermore, [C12mim][NTf2] influences the thermal properties of these blends, decreasing the melting point while increasing the thermal decomposition temperature, highlighting its multifaceted role in material modification. []

Q4: How does the length of the alkyl chain in ionic liquids impact their behavior in mixtures, specifically focusing on this compound?

A: The alkyl chain length in ionic liquids plays a crucial role in dictating their behavior in mixtures. When [C12mim][NTf2] is mixed with a shorter chain ionic liquid like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C2mim][Tf2N]), a fascinating phenomenon occurs. At low concentrations, [C12mim][NTf2] forms small aggregates within the [C2mim][Tf2N] matrix. As the concentration increases, these aggregates grow in size and number, eventually leading to a bicontinuous network where polar and non-polar domains co-exist. This nanosegregation, driven by the long alkyl chain of [C12mim][NTf2], significantly influences the mixture's physical properties, including viscosity, conductivity, and surface tension. []

Q5: What insights can scattering experiments provide about the surface behavior of this compound?

A: Innovative experiments using hyperthermal oxygen atom scattering offer valuable insights into the surface characteristics of [C12mim][NTf2]. Notably, the detection of reactively scattered OH indicates that alkyl groups, specifically from the long alkyl chain of [C12mim][NTf2], are present at the surface. This finding challenges previous assumptions and confirms that the [C12mim]+ ion exhibits surface activity. Furthermore, comparisons with shorter chain ionic liquids reveal that [C12mim][NTf2] demonstrates a significantly higher reactivity, highlighting the impact of the alkyl chain length on surface interactions. [, ]

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